molecular formula C25H22ClNO4 B129065 Fmoc-O-benzyl-L-seryl chloride CAS No. 157506-72-4

Fmoc-O-benzyl-L-seryl chloride

Cat. No.: B129065
CAS No.: 157506-72-4
M. Wt: 435.9 g/mol
InChI Key: CNSWGDFBUSGOOY-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Fmoc-O-benzyl-L-seryl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include piperidine for deprotection, sodium bicarbonate for neutralization, and thionyl chloride for the formation of the acid chloride . Major products formed from these reactions include Fmoc-protected amino acids, amides, and esters.

Biological Activity

Fmoc-O-benzyl-L-seryl chloride, a derivative of L-serine, is a compound widely utilized in peptide synthesis and research due to its protective group strategy. This article examines its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H22ClNO4
  • Molecular Weight : 445.89 g/mol
  • CAS Number : 11419169

Biological Activity Overview

This compound exhibits several biological activities primarily related to its role as an amino acid derivative in peptide synthesis. It is recognized for influencing various physiological processes:

  • Peptide Synthesis : The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective protection and deprotection during peptide synthesis, facilitating the incorporation of serine residues into peptides.
  • Neurotransmitter Activity : As a serine derivative, it may influence neurotransmitter pathways since serine is a precursor for several neurotransmitters, including glycine and D-serine, which are involved in excitatory signaling in the central nervous system.

The biological activity of this compound can be attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that derivatives of amino acids can act as enzyme inhibitors. For instance, serine derivatives have been studied for their potential to inhibit serine proteases, which play critical roles in various biological processes including digestion and immune response.
  • Modulation of Receptor Activity : Compounds like this compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to mood regulation and cognitive functions.

Research Findings

Several studies have explored the implications of this compound in biological systems:

  • Peptide Therapeutics : The incorporation of this compound into peptide sequences has shown promise in developing therapeutics targeting various diseases, including cancer and neurodegenerative disorders. The ability to modify peptides with this compound enhances their stability and bioactivity.
  • In Vitro Studies : In vitro assays have demonstrated that peptides synthesized using this compound exhibit enhanced binding affinity to target proteins compared to unmodified counterparts. This property is crucial for drug design and development.
  • Case Study - Neuroprotective Effects : A study investigating the neuroprotective effects of peptide analogs containing this compound found that these compounds could reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Data Table: Biological Activities and Applications

Activity/PropertyDescription
Peptide Synthesis Facilitates incorporation of serine into peptide chains
Enzyme Inhibition Potential inhibitor of serine proteases
Neurotransmitter Modulation May influence pathways involving glycine and D-serine
Therapeutic Applications Used in developing peptides for cancer and neurodegenerative disease therapy

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-phenylmethoxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c26-24(28)23(16-30-14-17-8-2-1-3-9-17)27-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSWGDFBUSGOOY-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465296
Record name Fmoc-O-benzyl-L-seryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157506-72-4
Record name Fmoc-O-benzyl-L-seryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.